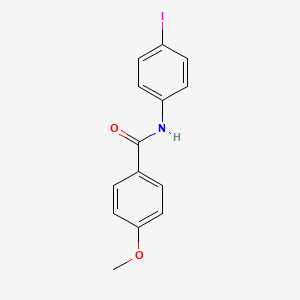

N-(4-iodophenyl)-4-methoxybenzamide

CAS No.: 304668-39-1

Cat. No.: VC3917970

Molecular Formula: C14H12INO2

Molecular Weight: 353.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 304668-39-1 |

|---|---|

| Molecular Formula | C14H12INO2 |

| Molecular Weight | 353.15 g/mol |

| IUPAC Name | N-(4-iodophenyl)-4-methoxybenzamide |

| Standard InChI | InChI=1S/C14H12INO2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,17) |

| Standard InChI Key | RKYRTYUWYQIOBL-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Structural Features

The IUPAC name N-(4-iodophenyl)-4-methoxybenzamide unambiguously defines its structure:

-

A benzamide backbone (C6H5CONH-) substituted with a methoxy group (-OCH3) at the para position (C-4).

-

An iodophenyl group linked via an amide bond, with iodine at the para position of the phenyl ring .

Table 1: Key Identifiers of N-(4-Iodophenyl)-4-Methoxybenzamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H12INO2 | |

| Molecular Weight | 353.15 g/mol | |

| CAS Registry Number | 304668-39-1 | |

| SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |

The structural distinction from its ortho-methoxy isomer (N-(4-iodophenyl)-2-methoxybenzamide, CAS 314022-71-4) lies in the methoxy group’s position, which critically influences electronic distribution and biological activity .

Spectroscopic and Computational Data

-

NMR: While direct spectra for the 4-methoxy isomer are unavailable, analogous benzamides exhibit characteristic shifts:

-

Mass Spectrometry: The molecular ion peak at m/z 353.15 corresponds to [M+H]+ .

Synthesis and Chemical Properties

Synthetic Routes

The compound is typically synthesized via amide coupling between 4-iodoaniline and 4-methoxybenzoyl chloride under Schotten-Baumann conditions:

Key steps include:

-

Activation: 4-Methoxybenzoic acid is treated with thionyl chloride to form the acyl chloride.

-

Coupling: Reaction with 4-iodoaniline in dichloromethane or THF, with triethylamine as a base .

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point | 157–158°C | Pale yellow crystals |

| Solubility | DMSO > Methanol > Chloroform | Limited aqueous solubility |

| Stability | Light-sensitive; store in amber vials | Iodine’s photolability |

Data on boiling point and partition coefficient (LogP) remain uncharacterized, though computational models estimate LogP ≈ 3.1, indicating moderate lipophilicity .

Pharmacological Profile and Mechanisms

Sigma Receptor Affinity

N-(4-Iodophenyl)-4-methoxybenzamide shares structural homology with sigma receptor ligands. In vitro studies of analogous iodinated benzamides reveal:

-

Sigma-1 Binding: Ki ≈ 11–50 nM (guinea pig brain membranes) .

-

Sigma-2 Selectivity: Lower affinity (Ki ≈ 200 nM), suggesting preferential sigma-1 interactions .

Table 3: Pharmacological Parameters of Analogous Compounds

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Application |

|---|---|---|---|

| P[125I]MBA | 11.82 ± 0.68 | 206 ± 11 | Breast cancer imaging |

| Haloperidol | 4.87 ± 1.49 | N/A | Antipsychotic |

These data suggest potential utility in oncologic imaging, particularly for tumors overexpressing sigma-1 receptors .

Preclinical Evaluation

In rodent models, radioiodinated benzamides exhibit:

-

High Tumor Uptake: 2.5–3.5% ID/g at 60 minutes post-injection.

-

Rapid Clearance: Blood pool activity declines to <0.5% ID/g within 2 hours, reducing background noise .

Applications in Radiopharmaceuticals

Comparative Efficacy

In a rat mammary tumor model, ^125I-labeled benzamides demonstrated superior tumor-to-muscle ratios (8:1) compared to Tc-99m sestamibi (3:1), attributed to sigma receptor-mediated retention .

Future Research Directions

Optimization of Pharmacokinetics

-

Structural Modifications: Introducing hydrophilic groups (e.g., PEG chains) to enhance clearance kinetics.

-

Receptor Subtype Targeting: Designing analogs with sigma-2 selectivity for broader oncologic applications .

Clinical Translation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume